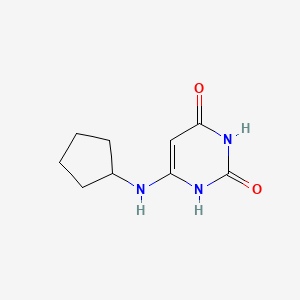

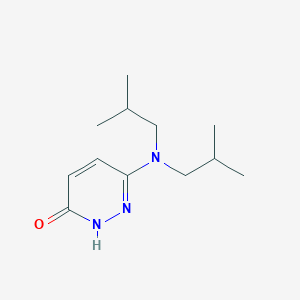

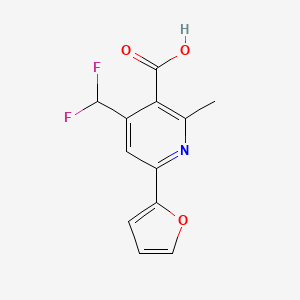

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol

Overview

Description

Scientific Research Applications

Molecular Docking and Antimicrobial Applications

Synthesis and Biological Activity : The compound 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol and its derivatives have been explored for their potential in molecular docking and biological activities. A study synthesized a series of novel pyridine and fused pyridine derivatives, starting from a base compound similar to 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all the newly prepared products exhibited antimicrobial and antioxidant activity, indicating their potential in medical and biological applications (Flefel et al., 2018).

Coordination Chemistry and Crystal Engineering

Metal Chelation and Hydrogen-Bonded Crystals : The structural resemblance of compounds like 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol to 2,2′-bipyridine suggests their potential to chelate suitable metals. Research indicates that ligands incorporating diaminotriazinyl (DAT) groups, similar in structure to the compound , can react with metals like Ag(I) to generate predictable structures held together by coordinative interactions and hydrogen bonds. This characteristic is particularly significant in the field of crystal engineering, where the design of materials with specific properties is crucial (Duong et al., 2011).

Photophysical Properties

Optical and Electrochemical Properties : Research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, which include 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol derivatives, has provided insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds demonstrate potential in optoelectronic applications due to their fluorescence properties and response to external stimuli like voltage, protonation, and viscosity (Palion-Gazda et al., 2019).

Chemical Synthesis and Material Science

Metal-Complex Assembly and Synthesis Acceleration : The ability of compounds like 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol to form complex metal assemblies, such as [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlights their significance in material science and synthetic chemistry. The impact of microwave conditions on the synthesis of such compounds has been shown to significantly accelerate reaction times, offering efficient pathways for the creation of novel materials (Hoogenboom et al., 2006).

Mechanism of Action

Target of Action

Pyridazine derivatives, which include 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives can exhibit a wide range of physiological effects .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a variety of biological processes .

Pharmacokinetics

The molecular weight of 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-ol is 20727 g/mol, which may influence its pharmacokinetic properties.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .

properties

IUPAC Name |

3-(2,6-dimethylpiperidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)14(8)10-6-7-11(15)13-12-10/h6-9H,3-5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZLHHIRAOFPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479251.png)

![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)